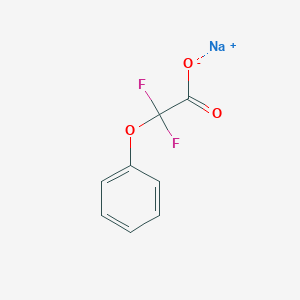

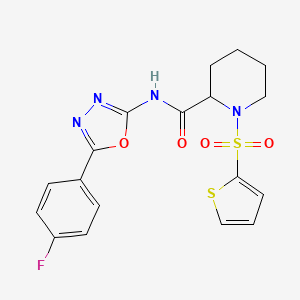

2-ethoxy-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-ethoxy-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide is a compound that features a benzamide core substituted with ethoxy, furan, and thiophene groups. The presence of these heterocyclic moieties suggests that the compound may exhibit interesting chemical reactivity and physical properties due to the electron-rich nature of furan and thiophene rings.

Synthesis Analysis

The synthesis of compounds related to this compound can be inferred from the literature. For instance, the synthesis of N-(1-Naphthyl)furan-2-carboxamide involves the coupling of an amine with a carbonyl chloride in propan-2-ol . This method could potentially be adapted for the synthesis of the furan-3-ylmethyl component of the target compound. The synthesis of related furan derivatives, such as 1,2-diphenyl-5-ethoxynaphtho[2,1-b]furan, has been achieved through cyclodehydration reactions using stannous chloride and hydrochloric acid or sulfuric acid in glacial acetic acid . These methods could provide insights into the synthesis of the ethoxy and furan components of the compound .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the conjugation between the benzamide core and the heterocyclic furan and thiophene rings. The electron-donating effects of the ethoxy group could further influence the electronic distribution within the molecule, potentially affecting its reactivity.

Chemical Reactions Analysis

The chemical reactivity of heterocyclic compounds similar to the target molecule has been studied. For example, 2-(furan-2-yl)benzo[e][1,3]benzothiazole has been subjected to various electrophilic substitution reactions, including nitration, bromination, formylation, and acylation . Similarly, the kinetics of bromination of 2-methoxycarbonyl derivatives of furan and thiophen have been investigated, showing characteristic features akin to the bromination of benzene derivatives . These studies suggest that the target compound may also undergo electrophilic substitution reactions at the heterocyclic rings, influenced by the substituents' electronic effects.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of related compounds can offer some predictions. The solubility, melting point, and stability of the compound would likely be affected by the presence of the heterocyclic rings and the ethoxy group. The kinetics of reactions involving similar heterocyclic systems suggest that the compound may exhibit reactivity patterns similar to those of benzene derivatives, with the potential for regioselective electrophilic substitution .

科学的研究の応用

Anticancer and Antiangiogenic Properties

A study by Romagnoli et al. (2015) on a series of compounds including those with ethoxy carbonyl groups and heterocyclic components like furan and thiophene, demonstrated significant antiproliferative activity against cancer cells. Specifically, compounds with these structures inhibited tubulin polymerization, induced apoptosis, and showed potent vascular disrupting properties in vitro and in vivo. This highlights the potential of such compounds in developing anticancer therapies by targeting the colchicine site on tubulin, a novel approach for antiangiogenic and antitumor activity (Romagnoli et al., 2015).

Electrochemical Properties and Performance Improvement

The work of Abe et al. (2006) explored novel type additives, including benzene derivatives and heterocyclic compounds like furan and thiophene, to enhance cathode cycleability performance in batteries. These additives contribute to the formation of a thin film on the cathode, improving cycleability by protecting against overcharging and enhancing the overall efficiency of the battery system (Abe et al., 2006).

Solar Energy Conversion Efficiency

Kim et al. (2011) synthesized phenothiazine derivatives using various conjugated linkers, including furan and thiophene, to study their effects on the performance of dye-sensitized solar cells. The study found that these derivatives, particularly those with furan linkers, significantly improved solar energy-to-electricity conversion efficiency, demonstrating the potential of such compounds in enhancing the efficiency of photovoltaic devices (Kim et al., 2011).

特性

IUPAC Name |

2-ethoxy-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S/c1-2-23-18-8-4-3-7-17(18)19(21)20(12-15-9-10-22-14-15)13-16-6-5-11-24-16/h3-11,14H,2,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYYJEZNIQXDHQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N(CC2=COC=C2)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine](/img/structure/B2515206.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2515209.png)

![2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-morpholinopropyl)acetamide](/img/structure/B2515210.png)

![N-(1-cyanocyclopentyl)-2-({2-[(morpholin-4-yl)methyl]phenyl}amino)acetamide](/img/structure/B2515214.png)

![3'-(3-Chlorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2515220.png)

![1-[(3R,4R)-4-Fluoro-3-hydroxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2515223.png)

![N-(3,4-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2515226.png)

![N-[Oxan-4-yl(phenyl)methyl]prop-2-enamide](/img/structure/B2515228.png)